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molecular formula C9H8O4 B1212934 4-Methylphthalic acid CAS No. 4316-23-8

4-Methylphthalic acid

Cat. No. B1212934
M. Wt: 180.16 g/mol
InChI Key: CWJJAFQCTXFSTA-UHFFFAOYSA-N
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Patent
US05698580

Procedure details

4-Methylphthalic acid (1.40 g, 7.8 mmol) was dissolved in tetrahydrofuran (80 ml) under an argon atmosphere, and lithium aluminum hydride (742 mg, 19.5 mmol) was added, which was followed by reflux under heating for 4 hours. Water was added to the reaction mixture on an ice bath, and the mixture was extracted with ethyl acetate. The organic extract was washed successively with saturated aqueous potassium sodium tartrate solution, water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. The obtained residue was separated and purified by silica gel column chromatography [developing solution: a mixed solution of ethyl acetate and hexane (volume ratio 2:3)] to give 759 mg of 3,4-dihydroxymethyltoluene (yield 64%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
742 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11](O)=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6](O)=[O:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C(OCC)(=O)C>O1CCCC1.CCCCCC>[OH:12][CH2:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=1[CH2:6][OH:7] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
742 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed successively with saturated aqueous potassium sodium tartrate solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography [

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C=CC1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 759 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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